- One pot process for the preparation of oseltamivir phosphate, India, , ,

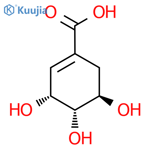

Cas no 943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester)

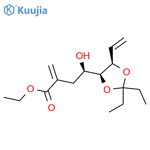

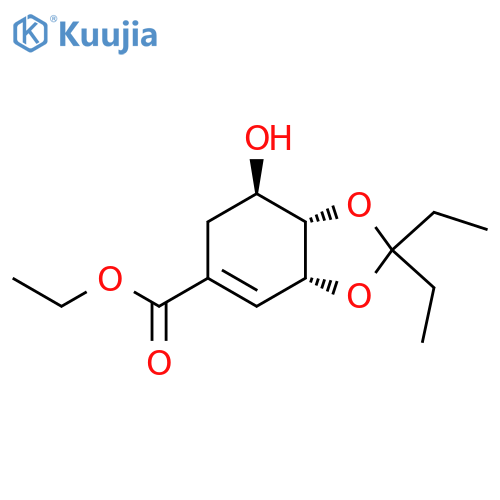

943515-58-0 structure

Nome del prodotto:3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

Numero CAS:943515-58-0

MF:C14H22O5

MW:270.321485042572

CID:1063373

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

- 2,2-Diethyl-7beta-hydroxy-3abeta,6,7,7abeta-tetrahydro-1,3-benzodioxole-5-carboxylic acid ethyl ester

- Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

- Ethyl (3aR,7R,7aS)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-hydroxy-1,3-benzodioxole-5-carboxylate (ACI)

-

- Inchi: 1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1

- Chiave InChI: UPBCFJGUCHGYAN-UTUOFQBUSA-N

- Sorrisi: C(C1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC)C

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 19

- Conta legami ruotabili: 5

- Complessità: 372

- Superficie polare topologica: 65

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | D444480-250mg |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |

943515-58-0 | 250mg |

$ 184.00 | 2023-09-07 | ||

| TRC | D444480-2.5g |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |

943515-58-0 | 2.5g |

$ 1453.00 | 2023-09-07 |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 15 min, rt; 6 - 8 h, rt → reflux; reflux → 35 °C

1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt

1.3 3 h, 25 - 35 °C

1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C

1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt

1.3 3 h, 25 - 35 °C

1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Triethyl orthoformate Catalysts: Benzenesulfonic acid Solvents: Ethanol ; > 3 h, rt

1.2 2 h, rt

1.2 2 h, rt

Riferimento

- Epoxide intermediate in the tamiflu synthesis, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Method for preparation of shikimate ether compounds, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 d, rt

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt

Riferimento

- A concise and practical synthesis of oseltamivir phosphate(Tamiflu) from D-mannose, Tetrahedron, 2012, 68(34), 6803-6809

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Shikimic acid sulfonates and preparation method thereof, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 3 h, 40 - 70 °C

Riferimento

- Shikimate compounds, shikimic acid compounds and preparation method thereof, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichloroethane ; 2 h, 25 °C; 4 h, 45 °C

1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux

1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C

1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux

1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C

Riferimento

- New routes for the synthesis of antiviral agent oseltamivir and its salts, Brazil, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 15 min, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Riferimento

- Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus, Bioorganic & Medicinal Chemistry, 2012, 20(6), 2152-2157

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 1.5 h, reflux; cooled

1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt

1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt

Riferimento

- New method for the rapid extraction of natural products: Efficient isolation of shikimic acid from star anise, Organic Letters, 2015, 17(10), 2428-2430

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Benzenesulfonic acid , Triethyl orthoformate Solvents: Ethanol

1.2 Reagents: Triethyl orthoformate

1.2 Reagents: Triethyl orthoformate

Riferimento

- A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid, Tetrahedron Letters, 2012, 53(13), 1561-1563

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt

Riferimento

- Expeditious access to (-)-shikimic acid derivatives for Tamiflu synthesis, Tetrahedron Letters, 2011, 52(48), 6352-6354

Metodo di produzione 12

Condizioni di reazione

Riferimento

- Method for crystallizing intermediate 5 of oseltamivir phosphate with high purity, China, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Ethyl ketone

Riferimento

- Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylate, Organic Process Research & Development, 1999, 3(4), 266-274

Metodo di produzione 14

Condizioni di reazione

1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 5 h, reflux; cooled

1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C

1.3 Reagents: Triethyl orthoformate ; 30 min

1.4 Reagents: Triethylamine ; pH 8

1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C

1.3 Reagents: Triethyl orthoformate ; 30 min

1.4 Reagents: Triethylamine ; pH 8

Riferimento

- Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu), Green Chemistry, 2008, 10(7), 743-745

Metodo di produzione 15

Condizioni di reazione

1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: 1,2-Dichloroethane ; 2 h, reflux

Riferimento

- Synthesis of some carbahexopyranoses using Mn/CrCl3 mediated domino reactions and ring closing metathesis, Tetrahedron, 2016, 72(15), 1838-1849

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Raw materials

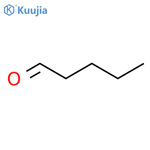

- Ethyl (γR,4S,5R)-5-ethenyl-2,2-diethyl-γ-hydroxy-α-methylene-1,3-dioxolane-4-butanoate

- Shikimic acid

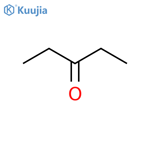

- Pentanone

- 3-Pentanone

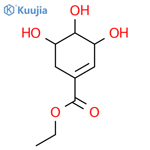

- Shikimic Acid Ethyl Ester

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preparation Products

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Letteratura correlata

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester) Prodotti correlati

- 29094-61-9(Glipizide)

- 2137566-63-1(2-{(benzyloxy)carbonylamino}-3-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid)

- 2248398-74-3(1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2,3-dihydro-1H-indole-1,5-dicarboxylate)

- 1351612-92-4(ethyl 2-(2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamido)acetate; bis(oxalic acid))

- 1036593-47-1(2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene)

- 2034238-61-2(N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide)

- 91101-03-0(5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione)

- 75854-66-9(1-BROMO-3-METHYLHEXANE)

- 2034322-11-5(2-cyclopentyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}acetamide)

- 4664-45-3(5-(4-methylbenzyl)-2-furoic Acid)

Fornitori consigliati

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

CN Fornitore

Grosso